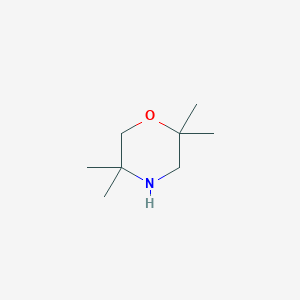
2,2,5,5-Tetramethylmorpholine
Übersicht
Beschreibung
2,2,5,5-Tetramethylmorpholine is a chemical compound with the molecular formula C8H17NO . It is also known as TEMPO. The compound is a derivative of morpholine .
Synthesis Analysis
The synthesis of morpholines, including 2,2,5,5-Tetramethylmorpholine, has been achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 2,2,5,5-Tetramethylmorpholine consists of a morpholine ring with four methyl groups replacing four hydrogen atoms on each of the carbon atoms in the ring that are adjacent to the oxygen . The molecular weight of the compound is 143.23 g/mol .Chemical Reactions Analysis
The atmospheric chemistry of 2,2,5,5-tetramethyloxolane, a similar compound to 2,2,5,5-Tetramethylmorpholine, was investigated in laboratory-based experiments and computational calculations. Results from both absolute and relative rate studies demonstrated that the reaction OH + TMO proceeds with a rate coefficient .Physical And Chemical Properties Analysis
2,2,5,5-Tetramethylmorpholine has a predicted density of 0.840±0.06 g/cm3 and a predicted boiling point of 169.0±15.0 °C . The compound is in the form of a powder .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Stereochemistry
Studies by Hernestam and Nilsson (1976, 1978) have focused on the structural aspects of 2,2,5,5-tetramethylmorpholine and its isomers. Using proton nuclear magnetic resonance (NMR) and carbon-13 NMR spectra, they have determined the structures and analyzed the stereochemistry of the methyl groups in these compounds. This research is vital for understanding the molecular configuration and properties of tetramethylmorpholine derivatives (Hernestam & Nilsson, 1976), (Hernestam & Nilsson, 1978).
Cyclization Research
Research by Hernestam and Stenvall (1980) explored the cyclization of N-substituted 3,3′-iminobis-2-butanols to N-substituted 2,3,5,6-tetramethylmorpholines. They studied the SN2-type substitution and its steric influences, contributing significantly to understanding the cyclization mechanisms in organic chemistry (Hernestam & Stenvall, 1980).
Applications in Magnetic Resonance Spectroscopy
Dobrynin et al. (2021) have developed a method for preparing 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog of widely used carboxy-Proxyl. This advancement is significant for biophysical and biomedical research applications involving magnetic resonance spectroscopy and imaging (Dobrynin et al., 2021).
Environmental Chemistry
Mapelli et al. (2022) studied the atmospheric chemistry of 2,2,5,5-tetramethyloxolane, a "green" solvent alternative for toluene. Their work included laboratory experiments and computational calculations to understand the reaction mechanisms and atmospheric impacts of this compound (Mapelli et al., 2022).
Biochemical Research
Pastor et al. (2011) and Yin et al. (2013) investigated the role of 5-hydroxymethylcytosine in embryonic stem cells and the enhancement of Tet-mediated 5-methylcytosine oxidation, respectively. These studies contribute to our understanding of DNA modifications and their implications in stem cell biology and other cellular processes (Pastor et al., 2011), (Yin et al., 2013).
Polymer Chemistry
Moschogianni et al. (2001) used 2,2,6,6-tetramethyl piperidine-N-oxyl in the synthesis of various graft copolymers, demonstrating its application in polymer chemistry and materials science (Moschogianni et al., 2001).
Green Chemistry
Byrne et al. (2021) assessed bio-based routes to 2,2,5,5-tetramethyloxolane (TMO) for its application as a greener alternative to traditional solvents. Their research is important for the development of sustainable chemical production processes (Byrne et al., 2021).
Safety and Hazards
Zukünftige Richtungen
2,2,5,5-Tetramethyloxolane (TMO), a similar compound to 2,2,5,5-Tetramethylmorpholine, has recently been identified and demonstrated as a safer solvent to replace toluene, THF, and hydrocarbons in a handful of applications . Several bio-based routes to TMO are presented and assessed for greenness, assisted by the CHEM21 Metrics Toolkit and BioLogicTool plots .
Wirkmechanismus
Target of Action
This compound is a derivative of tetrahydrofuran (oxolane) with four methyl groups replacing four hydrogen atoms on each of the carbon atoms in the ring that are adjacent to the oxygen .
Mode of Action
This unique structure leads to lower basicity compared with many traditional ethers, due to the concealment of the ethereal oxygen by four bulky methyl groups at the alpha-position .
Pharmacokinetics
It has been found that the atmospheric chemistry of 2,2,5,5-tetramethylmorpholine was investigated in laboratory-based experiments and computational calculations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,5,5-Tetramethylmorpholine. For instance, it has been found that the atmospheric lifetime of 2,2,5,5-Tetramethylmorpholine is approximately 50% longer than toluene, indicating that any air pollution impacts from its emission would be less localized .
Eigenschaften
IUPAC Name |
2,2,5,5-tetramethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)6-10-8(3,4)5-9-7/h9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOKGIUEKHLMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CO1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1451668.png)
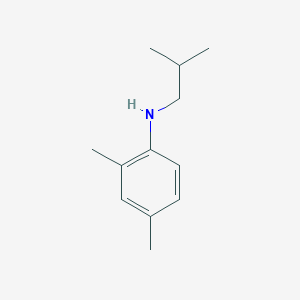
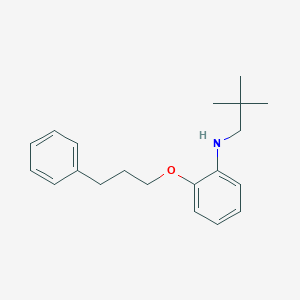
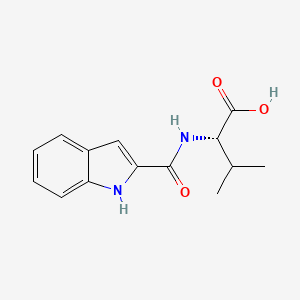
![[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B1451676.png)
![5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1451678.png)
![[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1451679.png)


![1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1451685.png)
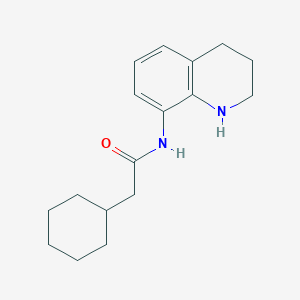
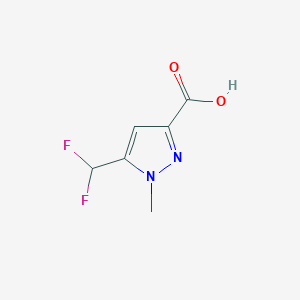
![Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine](/img/structure/B1451690.png)